molecular formula C15H15N3O4 B1677137 Milrinone lactate CAS No. 100286-97-3

Milrinone lactate

Numéro de catalogue B1677137
Numéro CAS: 100286-97-3
Poids moléculaire: 301.3 g/mol
Clé InChI: VWUPWEAFIOQCGF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Milrinone lactate is a member of a class of bipyridine inotropic/vasodilator agents with phosphodiesterase inhibitor activity . It is distinct from digitalis glycosides or catecholamines . It is designated chemically as 1,6-dihydro-2-methyl-6-oxo-[3,4’-bipyridine]-5-carbonitrile lactate .


Synthesis Analysis

The synthesis of Milrinone involves the generation of ring-closure reaction of 1-oxyethyl group-2-ethanoyl-2-(4-pyridyl) ethene and malonamide nitrile .


Molecular Structure Analysis

Milrinone is an off-white to tan crystalline compound with a molecular weight of 211.2 and an empirical formula of C12H9N3O . It is slightly soluble in methanol, and very slightly soluble in chloroform and in water .


Chemical Reactions Analysis

Milrinone increases intracellular cyclic adenosine monophosphate (cAMP) by inhibiting Type III phosphodiesterase . This results in a positive inotropic effect on the heart and vasodilation in the periphery .


Physical And Chemical Properties Analysis

Milrinone is an off-white to tan crystalline compound with a molecular weight of 211.2 and an empirical formula of C12H9N3O . It is slightly soluble in methanol, and very slightly soluble in chloroform and in water . As the lactate salt, it is stable and colorless to pale yellow in solution .

Applications De Recherche Scientifique

Treatment of Heart Failure and Pulmonary Hypertension in Neonates and Children

Scientific Field: Pediatric Cardiology

Summary of Application

Milrinone is used in the treatment of heart failure and pulmonary hypertension in neonates and children. It’s believed to exert its therapeutic effects by enhancing cardiac contractility and promoting vascular relaxation .

Methods of Application: The study included all research that evaluated milrinone in children under 18 years old in neonatal, pediatric, or cardiac intensive care units .

Short-term Treatment of Acute Decompensated Heart Failure

Scientific Field: Cardiology

Summary of Application

Milrinone lactate is used for the short-term treatment of acute decompensated heart failure. It works by making the heart beat stronger and by relaxing certain blood vessels so that the amount of blood that is pumped from the heart is increased .

Methods of Application

Milrinone is administered intravenously and is primarily excreted renally. Dose adjustment may be required for patients with renal impairment .

Results: This medication helps with symptoms of heart failure such as shortness of breath and tiredness .

Treatment of Congestive Heart Failure

Scientific Field: Cardiology

Methods of Application

Results: The use of Milrinone lactate in this context can help alleviate the symptoms of congestive heart failure .

Pulmonary Vasodilator

Scientific Field: Pulmonology

Methods of Application: Milrinone is administered intravenously and is eliminated unchanged in the urine . Dose adjustment is required for patients with renal impairment .

Postoperative Care

Scientific Field: Cardiac Surgery

Safety And Hazards

Milrinone should be handled with care to avoid dust formation and contact with skin and eyes . It should be used with appropriate personal protective equipment and in a well-ventilated area . In case of accidental exposure, immediate medical attention is required .

Propriétés

IUPAC Name

2-hydroxypropanoic acid;6-methyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O.C3H6O3/c1-8-11(9-2-4-14-5-3-9)6-10(7-13)12(16)15-8;1-2(4)3(5)6/h2-6H,1H3,(H,15,16);2,4H,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWUPWEAFIOQCGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1)C#N)C2=CC=NC=C2.CC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Milrinone lactate

CAS RN

100286-97-3
Record name Milrinone lactate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100286-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Milrinone lactate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100286973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MILRINONE LACTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K8XR81MO8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Milrinone lactate
Reactant of Route 2
Reactant of Route 2
Milrinone lactate
Reactant of Route 3
Milrinone lactate
Reactant of Route 4
Reactant of Route 4
Milrinone lactate
Reactant of Route 5
Reactant of Route 5
Milrinone lactate
Reactant of Route 6
Milrinone lactate

Citations

For This Compound
505
Citations
CA Lindsay, P Barton, S Lawless, L Kitchen… - The Journal of …, 1998 - Elsevier
… Because milrinone is now frequently used in children, the primary objective of this study was to determine the pharmacokinetics of milrinone lactate in critically ill pediatric patients with …
Number of citations: 123 www.sciencedirect.com
P Barton, J Garcia, A Kouatli, L Kitchen, A Zorka… - Chest, 1996 - Elsevier
Study objective To determine the hemodynamic effects of IV milrinone lactate in pediatric patients with nonhyperdynamic septic shock. Specifically we tested the hypothesis that IV …
Number of citations: 224 www.sciencedirect.com
SR Akkerman, H Zhang, RE Mullins… - American journal of …, 1999 - academic.oup.com
The stability of milrinone lactate in the presence of 29 critical care drugs during simulated Y-site injection and in 4 iv solutions was studied. Ten milliliters of milrinone 400 μ/mL (as the …
Number of citations: 26 academic.oup.com
EA Bregagnollo, AH Fortes… - Arquivos brasileiros de …, 1999 - SciELO Brasil
OBJECTIVE: To assess the hemodynamic and vasodilating effects of milrinone lactate (ML) in … CONCLUSION: Milrinone lactate is an inotropic dilating drug that, when administered …
Number of citations: 6 www.scielo.br
AG Beshish, A Aljiffry, E Aronoff, D Chauhan… - Cardiology in the …, 2023 - cambridge.org
Background:There is a paucity of information reported regarding the use of milrinone in patients with hypoplastic left heart syndrome prior to the Norwood procedure. At our institution, …
Number of citations: 1 www.cambridge.org
CA Lindsay, P Barton, S Lawless, L Kitchen… - Pediatric …, 1996 - nature.com
This study investigated the pharmacokinetics and pharmacodynamics of milrinone (M) in pediatric patients (pts) with hypodynamic septic shock. Two phases of the study existed. In …
Number of citations: 1 www.nature.com
D Nguyen, MA Gill, F Wong - International Journal of …, 1998 - europepmc.org
… The stability of milrinone lactate at highter concentrations of 400, 600, and 800 micrograms/… Milrinone lactate prepared in either 5% dextrose injection or 0.9% sodium chloride injection …
Number of citations: 2 europepmc.org
F Wong, MA Gill - International Journal of Pharmaceutical Compounding, 1998 - ijpc.com
… The stability of milrinone lactate 200 µg/mL in either 5% dextrose injection or 0.9% sodium … Milrinone lactate 200 µg/mL mixed in either 5% dextrose injection or 0.9% sodium chloride …
Number of citations: 2 ijpc.com
H Al Kindi, A Paul, Z You, O Nepotchatykh… - The Journal of thoracic …, 2014 - Elsevier
… The separation of milrinone lactate and amrinone was achieved using the Symmetry C18, 5 … of milrinone lactate was prepared by dilution of 1 mg/mL original milrinone lactate solution in …
Number of citations: 22 www.sciencedirect.com
A Giaccone, AF Zuppa, B Sood… - American journal of …, 2017 - thieme-connect.com
… Participants received milrinone lactate injection in 5% dextrose, prepared at concentrations of 0.05 mg/mL for the bolus and 0.2 mg/mL for the infusion. The bolus was delivered over 1 …
Number of citations: 28 www.thieme-connect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.